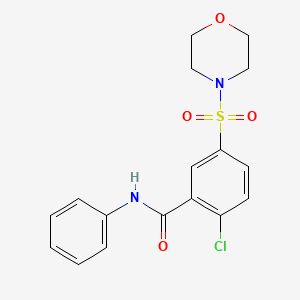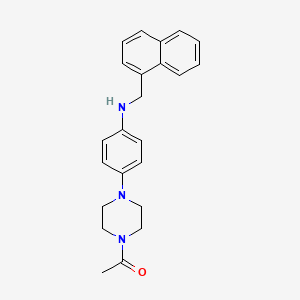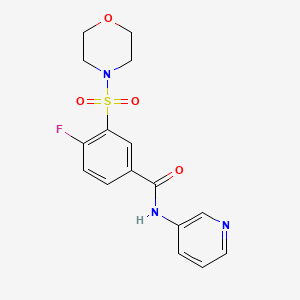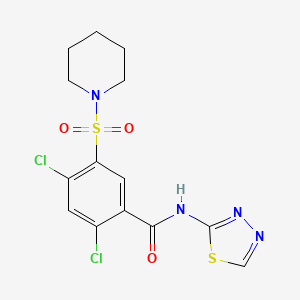![molecular formula C17H18Cl2N2O4S2 B3564856 1-[3-(3,4-dichlorophenyl)sulfonylphenyl]sulfonyl-4-methylpiperazine](/img/structure/B3564856.png)
1-[3-(3,4-dichlorophenyl)sulfonylphenyl]sulfonyl-4-methylpiperazine
Vue d'ensemble
Description
1-[3-(3,4-Dichlorophenyl)sulfonylphenyl]sulfonyl-4-methylpiperazine is a complex organic compound characterized by the presence of dichlorophenyl and sulfonyl groups attached to a piperazine ring
Méthodes De Préparation
The synthesis of 1-[3-(3,4-dichlorophenyl)sulfonylphenyl]sulfonyl-4-methylpiperazine typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of Dichlorophenyl Sulfone: This step involves the reaction of 3,4-dichlorobenzene with sulfuric acid to form 3,4-dichlorophenyl sulfone.
Coupling Reaction: The dichlorophenyl sulfone is then reacted with a phenyl sulfonyl chloride in the presence of a base to form the intermediate compound.
Piperazine Ring Formation: The final step involves the reaction of the intermediate compound with 4-methylpiperazine under controlled conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-[3-(3,4-Dichlorophenyl)sulfonylphenyl]sulfonyl-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures to achieve the desired products.
Applications De Recherche Scientifique
1-[3-(3,4-Dichlorophenyl)sulfonylphenyl]sulfonyl-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[3-(3,4-dichlorophenyl)sulfonylphenyl]sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.
These interactions lead to a range of biological effects, making the compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
1-[3-(3,4-Dichlorophenyl)sulfonylphenyl]sulfonyl-4-methylpiperazine can be compared with other similar compounds, such as:
Dichloroanilines: These compounds share the dichlorophenyl group but differ in their overall structure and reactivity.
Sulfonyl Piperazines: Compounds with similar piperazine and sulfonyl groups but different substituents, leading to variations in their chemical and biological properties.
Propriétés
IUPAC Name |
1-[3-(3,4-dichlorophenyl)sulfonylphenyl]sulfonyl-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S2/c1-20-7-9-21(10-8-20)27(24,25)15-4-2-3-13(11-15)26(22,23)14-5-6-16(18)17(19)12-14/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZBIHUXXOMXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3564799.png)
![5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B3564805.png)
![5-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B3564810.png)
![Ethyl [(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B3564818.png)
![Ethyl [(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B3564837.png)
![4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3564845.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B3564848.png)

![1-[3-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B3564864.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B3564868.png)



